Cas no 2092714-08-2 (1-(2,2,2-trifluoroethyl)-1,7-diazaspiro4.5decane)

1-(2,2,2-Trifluoroethyl)-1,7-diazaspiro[4.5]decane is a spirocyclic amine derivative featuring a trifluoroethyl substituent, which enhances its electronic and steric properties. This compound is of interest in medicinal chemistry and pharmaceutical research due to its unique structural framework, combining a rigid spirocyclic core with a polar trifluoroethyl group. The presence of the trifluoroethyl moiety may improve metabolic stability and bioavailability, making it a valuable intermediate for drug discovery. Its spirocyclic structure also offers conformational restraint, potentially enhancing selectivity in biological interactions. The compound is suitable for applications in the synthesis of novel bioactive molecules, particularly in the development of CNS-targeting therapeutics or enzyme inhibitors.
1-(2,2,2-trifluoroethyl)-1,7-diazaspiro4.5decane structure
2092714-08-2 structure
Product name:1-(2,2,2-trifluoroethyl)-1,7-diazaspiro4.5decane
CAS No:2092714-08-2
MF:C10H17F3N2
MW:222.250592947006
CID:5701944
PubChem ID:131603426

1-(2,2,2-trifluoroethyl)-1,7-diazaspiro4.5decane Chemical and Physical Properties

Names and Identifiers

    • 1-(2,2,2-Trifluoroethyl)-1,9-diazaspiro[4.5]decane
    • 1,7-Diazaspiro[4.5]decane, 1-(2,2,2-trifluoroethyl)-
    • 1-(2,2,2-Trifluoroethyl)-1,7-diazaspiro[4.5]decane
    • 1-(2,2,2-trifluoroethyl)-1,7-diazaspiro4.5decane
    • Inchi: 1S/C10H17F3N2/c11-10(12,13)8-15-6-2-4-9(15)3-1-5-14-7-9/h14H,1-8H2
    • InChI Key: MNQBUESCUUDZTR-UHFFFAOYSA-N
    • SMILES: N1(CC(F)(F)F)C2(CCCNC2)CCC1

Experimental Properties

  • Density: 1.18±0.1 g/cm3(Predicted)
  • Boiling Point: 238.0±40.0 °C(Predicted)
  • pka: 10.67±0.20(Predicted)

1-(2,2,2-trifluoroethyl)-1,7-diazaspiro4.5decane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1273994-50mg
1-(2,2,2-trifluoroethyl)-1,7-diazaspiro[4.5]decane
2092714-08-2
50mg
$827.0 2023-10-01
Enamine
EN300-1273994-2.5g
1-(2,2,2-trifluoroethyl)-1,7-diazaspiro[4.5]decane
2092714-08-2
2.5g
$2828.0 2023-06-08
Enamine
EN300-1273994-0.5g
1-(2,2,2-trifluoroethyl)-1,7-diazaspiro[4.5]decane
2092714-08-2
0.5g
$1385.0 2023-06-08
Enamine
EN300-1273994-0.05g
1-(2,2,2-trifluoroethyl)-1,7-diazaspiro[4.5]decane
2092714-08-2
0.05g
$1212.0 2023-06-08
Enamine
EN300-1273994-5000mg
1-(2,2,2-trifluoroethyl)-1,7-diazaspiro[4.5]decane
2092714-08-2
5000mg
$2858.0 2023-10-01
Enamine
EN300-1273994-10.0g
1-(2,2,2-trifluoroethyl)-1,7-diazaspiro[4.5]decane
2092714-08-2
10g
$6205.0 2023-06-08
Enamine
EN300-1273994-500mg
1-(2,2,2-trifluoroethyl)-1,7-diazaspiro[4.5]decane
2092714-08-2
500mg
$946.0 2023-10-01
Enamine
EN300-1273994-1000mg
1-(2,2,2-trifluoroethyl)-1,7-diazaspiro[4.5]decane
2092714-08-2
1000mg
$986.0 2023-10-01
Enamine
EN300-1273994-250mg
1-(2,2,2-trifluoroethyl)-1,7-diazaspiro[4.5]decane
2092714-08-2
250mg
$906.0 2023-10-01
Enamine
EN300-1273994-100mg
1-(2,2,2-trifluoroethyl)-1,7-diazaspiro[4.5]decane
2092714-08-2
100mg
$867.0 2023-10-01

Additional information on 1-(2,2,2-trifluoroethyl)-1,7-diazaspiro4.5decane

Comprehensive Overview of 1-(2,2,2-Trifluoroethyl)-1,7-Diazaspiro[4.5]Decane (CAS No. 2092714-08-2)

1-(2,2,2-Trifluoroethyl)-1,7-diazaspiro[4.5]decane (CAS No. 2092714-08-2) is a specialized spirocyclic compound with a unique structural framework, combining a diazaspiro core and a trifluoroethyl substituent. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a bioactive scaffold. Its molecular formula, C11H17F3N2, reflects its hybrid nature, blending lipophilic (trifluoroethyl) and hydrophilic (diazaspiro) properties. Researchers are particularly interested in its role as a versatile intermediate for drug discovery, especially in targeting central nervous system (CNS) disorders and enzyme modulation.

The spirocyclic architecture of 1-(2,2,2-trifluoroethyl)-1,7-diazaspiro[4.5]decane offers conformational rigidity, a trait highly valued in medicinal chemistry for improving target selectivity and metabolic stability. Recent studies highlight its utility in designing G protein-coupled receptor (GPCR) ligands, a hot topic in neuroscience and oncology. Given the rising demand for fluorinated compounds—driven by their enhanced bioavailability and membrane permeability—this compound aligns with trends in precision medicine and sustainable agrochemicals. Its trifluoroethyl group is a key structural motif, often leveraged to optimize pharmacokinetic profiles.

From a synthetic perspective, 1-(2,2,2-trifluoroethyl)-1,7-diazaspiro[4.5]decane is synthesized via multistep organic reactions, including reductive amination and spirocyclization. These methods are frequently searched in academic and industrial forums, reflecting the compound’s relevance in process chemistry. Analytical characterization typically involves NMR spectroscopy (notably 19F-NMR due to the fluorine atoms) and high-resolution mass spectrometry (HRMS), ensuring purity and structural integrity. The compound’s stability under physiological conditions makes it a candidate for prodrug development, another trending area in pharmaceutical R&D.

Market dynamics for 1-(2,2,2-trifluoroethyl)-1,7-diazaspiro[4.5]decane are influenced by the expanding CRO (Contract Research Organization) sector and the push for fragment-based drug design. Its CAS number (2092714-08-2) is often queried in patent databases, underscoring its IP potential. Environmental and regulatory considerations are minimal, as it falls outside hazardous material classifications, though standard lab safety protocols apply. For SEO optimization, pairing this compound’s name with terms like "spirocyclic amine synthesis", "fluorinated building blocks", or "CNS drug intermediates" can enhance visibility in scientific and commercial searches.

In conclusion, 1-(2,2,2-trifluoroethyl)-1,7-diazaspiro[4.5]decane represents a convergence of structural innovation and practical utility. Its applications span from neurological therapeutics to crop protection agents, resonating with current interests in AI-driven molecular design and green chemistry. As research progresses, this compound is poised to play a pivotal role in next-generation small-molecule pharmaceuticals and specialty chemicals.

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